2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
Description
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is a synthetic α,β-unsaturated aldehyde featuring a thiophene ring conjugated to a propenal backbone and a 2,6-dimethylpiperidine substituent.
Properties
CAS No. |
573993-62-1 |
|---|---|
Molecular Formula |
C14H19NOS |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-6-12(2)15(11)13(10-16)9-14-7-4-8-17-14/h4,7-12H,3,5-6H2,1-2H3 |
InChI Key |
RVFUYIYMPIDTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=CC2=CC=CS2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Dimethyl Groups: The piperidine ring can be substituted with dimethyl groups using alkylation reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions of an alcohol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiophene and piperidine moieties exhibit significant anticancer properties. Studies have shown that 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against certain bacterial strains, indicating potential for development into an antibiotic agent .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for various reactions such as nucleophilic additions and cyclizations, making it a versatile building block in the development of pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions
The compound can act as a reagent in several chemical reactions, including Michael additions and Mannich reactions. Its ability to participate in these reactions enhances its utility in synthesizing compounds with diverse biological activities .
Material Science
Polymer Chemistry
In material science, derivatives of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal have been explored for their potential use in polymer chemistry. Thiophene-containing polymers are known for their electrical conductivity and stability, making them suitable for applications in organic electronics and sensors .
Nanomaterials Development
Recent studies have investigated the incorporation of this compound into nanomaterials for drug delivery systems. The unique properties of thiophene can enhance the solubility and bioavailability of therapeutic agents when used in nanoparticle formulations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Research | Demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction. |
| Neuroprotective Study | Neurology | Showed reduction in oxidative stress markers in neuronal cells, suggesting potential for Alzheimer's therapy. |
| Antimicrobial Testing | Microbiology | Effective against specific bacterial strains, indicating potential as an antibiotic candidate. |
| Synthetic Applications | Organic Chemistry | Used as an intermediate in synthesizing complex molecules with biological activity. |
| Polymer Research | Material Science | Explored for creating conductive polymers suitable for electronic applications. |
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(2,6-dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is highlighted through comparisons with analogous compounds (Table 1). Key differences in substituents, heterocyclic cores, and biological profiles are discussed below.
Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Structural Comparisons
- Heterocyclic Core: Unlike chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) that feature pyridine or hydroxyl-substituted aromatic rings , the target compound utilizes a thiophene ring, which enhances π-π stacking interactions in biological systems .
- Substituent Effects: The 2,6-dimethylpiperidine group distinguishes it from simpler amines (e.g., dimethylamino in (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one ), likely increasing steric bulk and lipophilicity, which could improve blood-brain barrier penetration compared to smaller amines .
Physicochemical Properties
- Planarity and Conjugation: The near-planar geometry of (E)-3-dimethylamino-1-(2-thienyl)prop-2-en-1-one (dihedral angle: 2.92°) facilitates conjugation and electronic delocalization .
- Lipophilicity: The 2,6-dimethylpiperidine substituent likely increases logP compared to hydroxylated chalcones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone), which are more polar due to hydroxyl groups .
Biological Activity
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following features:
- Molecular Formula : C13H17N1OS1
- Molecular Weight : 235.35 g/mol
- IUPAC Name : 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
Research indicates that 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal interacts with various biological targets, potentially influencing several signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors linked to neurotransmission and cellular signaling.
Antimicrobial Properties
Studies have shown that compounds similar to 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal exhibit antimicrobial activity. For instance, a series of analogs demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary findings indicate that the compound may possess anticancer properties. In vitro studies have reported:
- Cell Line Studies : The compound was tested on several cancer cell lines, showing cytotoxic effects at varying concentrations.
- Mechanisms of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects attributed to the compound. Research indicates:
- Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells.
- Neurotransmitter Modulation : It could influence neurotransmitter levels, potentially benefiting conditions like depression or anxiety.
Table 1: Summary of Biological Activities
Case Study Example
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal. They found that certain modifications enhanced its efficacy against specific cancer cell lines while maintaining low toxicity to normal cells. This highlights the potential for developing targeted therapies based on this compound's scaffold.
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal, and how can reaction efficiency be optimized?
The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and condensation. For example, coupling a substituted piperidine derivative with a thiophene-containing aldehyde precursor under controlled conditions (e.g., using anhydrous solvents like DMF and catalysts such as HOBt/TBTU) is critical. Optimization involves adjusting molar ratios (e.g., 1:1.1 reagent-to-substrate ratio), reaction temperature (40–60°C), and purification via column chromatography with solvent systems like ethyl acetate/hexane (1:4 v/v) . Monitoring intermediates by TLC (Rf ~0.3–0.5) ensures reaction progress.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?
Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:
- ¹H NMR : Thiophene protons appear as doublets at δ 7.2–7.5 ppm, while piperidine methyl groups resonate as singlets near δ 1.2–1.4 ppm.
- X-ray crystallography : Resolve bond angles (e.g., C–N–C angle ~109.5°) and torsional conformations to confirm the enal geometry .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₁NOS: 264.1423; observed: 264.1425).
Q. What analytical methods are suitable for quantifying impurities or degradation products in synthesized batches?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA in water) resolves impurities. Acceptance criteria for related substances (e.g., thiophene dimers or piperidine byproducts) should follow ICH guidelines (≤0.2% for any individual impurity) . For example, a retention time of 8.2 min for the parent compound versus 6.5 min for bis-thienyl byproducts .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be systematically addressed?
Methodological inconsistencies often arise from assay conditions (e.g., buffer pH, cell line variability). To resolve discrepancies:
- Standardize protocols: Use identical cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (DMSO ≤0.1% v/v).
- Validate via orthogonal assays: Compare radioligand binding (e.g., Kd = 12 nM) with functional cAMP inhibition (EC₅₀ = 18 nM) .
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests (p < 0.05) across ≥3 independent replicates .
Q. What experimental designs are optimal for studying environmental fate and degradation pathways of this compound?
Adopt a tiered approach:
- Laboratory studies : Assess hydrolysis (pH 5–9, 25°C) and photolysis (UV-A light, λ = 365 nm) kinetics. Measure half-lives (t₁/₂) via LC-MS/MS .
- Ecosystem modeling : Use fugacity models to predict partitioning coefficients (log Kow = 2.8) and bioaccumulation potential in aquatic systems .
- Microbial degradation : Screen soil microbiota (e.g., Pseudomonas spp.) for metabolic pathways via ¹⁴C-labeling and metabolite profiling.
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., opioid receptors)?
Perform molecular docking (AutoDock Vina) using crystal structures of the target receptor (PDB ID: 4EJ4). Key steps:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP) to achieve >98% ee .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR (e.g., carbonyl stretch at 1700 cm⁻¹).
- Crystallization-induced diastereomer resolution : Use resolving agents (e.g., L-tartaric acid) for enantiopure product isolation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility profiles (e.g., aqueous vs. organic solvents)?
- Method standardization : Use shake-flask method (USP <1236>) with equilibration (24 hr, 25°C).
- Solvent selection : Compare solubility in PBS (pH 7.4, 1.2 mg/mL) vs. DMSO (120 mg/mL) .
- Thermodynamic analysis : Calculate Hansen solubility parameters (δD = 18.2, δP = 8.5, δH = 4.1) to identify optimal solvents .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing in vivo pharmacokinetic studies?
- Dose-ranging : Test 1, 5, and 10 mg/kg (IV and oral routes) in Sprague-Dawley rats.
- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12 hr post-dose for LC-MS/MS analysis.
- Control groups : Include vehicle (PBS) and positive controls (e.g., reference drug at Cmax = 1.5 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
